2-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
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Overview
Description
2-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of an iodine atom at the 2-position and a carboxylic acid group at the 4-position of the pyrrolo[2,3-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid typically involves the iodination of a pyrrolo[2,3-b]pyridine precursor. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the desired position . The reaction conditions often require a solvent like acetic acid and are carried out at elevated temperatures to ensure complete iodination.
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, while coupling reactions can produce various biaryl derivatives .
Scientific Research Applications
2-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other pharmacologically active compounds.
Biological Studies: The compound is used in the development of probes for studying biological pathways and molecular interactions.
Material Science: It is utilized in the synthesis of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is largely dependent on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The inhibition occurs through the binding of the compound to the ATP-binding site of the receptor, thereby blocking its activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid: Lacks the iodine atom but shares the same core structure.
2-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid: Similar structure with a bromine atom instead of iodine.
2-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid: Contains a chlorine atom in place of iodine.
Uniqueness
The presence of the iodine atom in 2-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid imparts unique reactivity and properties compared to its halogenated analogs. Iodine is a larger atom with different electronic properties, which can influence the compound’s reactivity and interactions with biological targets .
Properties
IUPAC Name |
2-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-6-3-5-4(8(12)13)1-2-10-7(5)11-6/h1-3H,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYXCJVRUXKGTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C(=O)O)C=C(N2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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